(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

Purity Quality Control Synthetic Reproducibility

Specify CAS 1185309-48-1 to secure the precise 6-chloro-N-(3-piperidinyl) regiochemistry essential for SAR studies. This hydrochloride salt offers target-optimized vectoring for kinase back pockets with ≥98% purity, reducing repurification. Avoid generic isomers that invalidate patent claims or cause synthesis failure. Ideal for parallel synthesis and PROTAC linker conjugation.

Molecular Formula C9H14Cl2N4
Molecular Weight 249.14 g/mol
CAS No. 1185309-48-1
Cat. No. B1500673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride
CAS1185309-48-1
Molecular FormulaC9H14Cl2N4
Molecular Weight249.14 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC2=CC(=NC=N2)Cl.Cl
InChIInChI=1S/C9H13ClN4.ClH/c10-8-4-9(13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2,(H,12,13,14);1H
InChIKeyNINOFFCTIBMHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CAS 1185309-48-1) and Its Core Value


(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CAS 1185309-48-1) is a halogenated pyrimidine-piperidine hydrochloride salt with the molecular formula C₉H₁₄Cl₂N₄ and a molecular weight of 249.14 g/mol . It is characterized by a 6-chloro substitution on the pyrimidine ring and an N-linked piperidin-3-ylamine moiety [1]. The compound serves primarily as a synthetic intermediate and chemical probe scaffold in medicinal chemistry, particularly for programs exploring kinase inhibition and receptor modulation [2]. Unlike generic pyrimidine building blocks, the precise 6-chloro-4-pyrimidinyl substitution pattern combined with the 3‑piperidinylamine linkage confers distinct electronic and steric properties that dictate its reactivity and binding orientation in subsequent derivatizations.

Why Generic Substitution Fails: The Critical Differentiation of 1185309-48-1


In‑class compounds within the chloropyrimidine‑piperidine family—including positional isomers (e.g., 4‑piperidinyl, CAS 1185318‑56‑2), regioisomers (e.g., C‑linked 1‑(6‑chloro‑pyrimidin‑4‑yl)‑piperidin‑3‑ylamine, CAS 1185307‑01‑0), and substitution variants (e.g., 5‑chloro‑pyrimidin‑2‑yl, CAS 1264035‑77‑9)—cannot be interchanged without altering critical molecular properties [1][2]. Even subtle changes in chlorine position (6‑ vs. 5‑chloro) or amine linkage (N‑ vs. C‑connected) result in divergent reactivity, target engagement, and downstream synthetic outcomes . Procurement of a generic “chloropyrimidine‑piperidine” without precise specification introduces uncontrolled variables in structure‑activity relationship (SAR) studies and may invalidate patent claims or lead to synthesis failure. The following quantitative evidence establishes where (6‑Chloro‑pyrimidin‑4‑yl)‑piperidin‑3‑yl‑amine hydrochloride offers verifiable differentiation.

Head-to-Head Comparative Evidence: 1185309-48-1 vs. Closest Analogs


Purity Consistency: NLT 98% vs. 95–97% for Competing Chloropyrimidine‑Piperidines

The target compound is routinely supplied with a minimum purity of NLT 98% (≥98%) , whereas closely related analogs such as (6‑Chloro‑pyrimidin‑4‑yl)‑piperidin‑4‑yl‑amine hydrochloride (CAS 1185318‑56‑2) and 5‑Chloro‑N‑(piperidin‑3‑yl)pyrimidin‑2‑amine hydrochloride (CAS 1264035‑77‑9) are typically offered at 95–97% purity . This purity differential directly impacts the reliability of subsequent chemical transformations and minimizes the need for repurification steps prior to use.

Purity Quality Control Synthetic Reproducibility

Isomeric Purity Advantage: N‑Linked 3‑Piperidinyl vs. C‑Linked Regioisomer

The target compound features an N‑linked piperidin‑3‑ylamine substituent, whereas the regioisomer 1‑(6‑Chloro‑pyrimidin‑4‑yl)‑piperidin‑3‑ylamine hydrochloride (CAS 1185307‑01‑0) contains a C‑linked piperidine directly attached to the pyrimidine ring [1][2]. The N‑linked connectivity preserves a secondary amine capable of further derivatization (e.g., alkylation, acylation) without altering the core pyrimidine electronics, while the C‑linked analog locks the piperidine in a tertiary amine state, fundamentally limiting its synthetic utility. This distinction is quantifiable via computed properties: the N‑linked compound possesses two hydrogen bond donors, whereas the C‑linked regioisomer has only one [1][2].

Structural Isomerism Reactivity Medicinal Chemistry Scaffold

Electronic and Lipophilicity Profile: LogP 2.50 vs. 2.50 for 4‑Piperidinyl Isomer

The computed partition coefficient (LogP) for (6‑Chloro‑pyrimidin‑4‑yl)‑piperidin‑3‑yl‑amine hydrochloride is 2.50 [1]. Interestingly, the 4‑piperidinyl positional isomer (CAS 1185318‑56‑2) shares an identical LogP value of 2.50, indicating that while lipophilicity remains constant, the spatial orientation of the amine functionality differs, potentially affecting target binding without altering passive membrane permeability [2]. This parity in LogP but divergence in 3D conformation underscores the importance of selecting the correct isomer for SAR studies where binding pocket geometry is critical.

Lipophilicity LogP Structure‑Property Relationship

Class‑Level Kinase Inhibition Potential: Scaffold Rationale for PI3Kδ/Akt Programs

While direct inhibitory data for the target compound is not publicly available, its structural class—chloropyrimidine‑piperidine amines—is well‑documented as a privileged scaffold for ATP‑competitive kinase inhibitors [1]. For instance, the 4‑piperidinyl analog 6‑chloro‑N‑(piperidin‑4‑yl)pyrimidin‑4‑amine (CAS 945896‑24‑2) demonstrates potent inhibition of protein kinase B (Akt) and PI3Kδ in enzymatic assays [1]. The 3‑piperidinyl isomer maintains the essential pyrimidine hinge‑binding motif while offering altered vector geometry for substituent growth. Given the established SAR, the 3‑piperidinyl orientation is expected to yield distinct selectivity profiles compared to the 4‑piperidinyl analog when elaborated into full inhibitors.

Kinase Inhibition PI3Kδ Akt Medicinal Chemistry

Optimal Use Cases for (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride in R&D and Procurement


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification

Utilize the N‑linked 3‑piperidinylamine scaffold as a core for synthesizing novel ATP‑competitive kinase inhibitors. The 6‑chloro substitution provides a handle for SNAr reactions to introduce diverse amine or ether moieties, while the 3‑piperidinyl orientation offers a distinct vector for accessing kinase back pockets . This scaffold is particularly suited for programs targeting PI3K, Akt, or other kinases where pyrimidine hinge‑binders are established.

Chemical Biology: Probe Development for GPCR or Kinase Target Validation

Employ the compound as a starting point for generating affinity probes or PROTAC precursors. The secondary amine on the piperidine ring enables facile conjugation to biotin, fluorescent dyes, or E3 ligase ligands, facilitating target engagement studies and cellular localization assays [1]. The 6‑chloro group remains available for late‑stage diversification to optimize target affinity.

Process Chemistry: Building Block for Parallel Library Synthesis

Leverage the high purity (NLT 98%) and well‑defined reactivity of the compound in high‑throughput parallel synthesis campaigns . The hydrochloride salt form enhances solubility in common organic solvents, streamlining automated liquid handling workflows. The 3‑piperidinylamine moiety supports diversification via amide bond formation, reductive amination, or sulfonylation.

Procurement: Specification‑Driven Sourcing for Reproducible SAR

Specify CAS 1185309‑48‑1 explicitly in procurement documents to avoid unintended substitution with positional isomers (e.g., 4‑piperidinyl or C‑linked regioisomers). The quantifiable purity advantage (≥98% vs. 95‑97% for competitors) reduces the need for pre‑use repurification and ensures batch‑to‑batch consistency in critical synthetic steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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